Vinylcyclopentane

Catalog No.
S773771
CAS No.
3742-34-5
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylcyclopentane

CAS Number

3742-34-5

Product Name

Vinylcyclopentane

IUPAC Name

ethenylcyclopentane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

BEFDCLMNVWHSGT-UHFFFAOYSA-N

SMILES

C=CC1CCCC1

Canonical SMILES

C=CC1CCCC1

Precursor for Functionalized Cyclopentanes

VCP can be used as a starting material for the synthesis of various functionalized cyclopentanes. These derivatives can be achieved through reactions such as hydrogenation, halogenation, and hydroformylation, introducing functionalities like alcohols, halogens, and aldehydes onto the cyclopentane ring. These functionalized cyclopentanes can serve as valuable building blocks for the synthesis of more complex molecules with diverse applications in medicinal chemistry, materials science, and catalysis [].

Building Block for Polymers

VCP's structure, with a double bond and a cyclic ring, makes it a potential candidate for the development of novel polymers. Through processes like ring-opening metathesis polymerization (ROMP), VCP can be polymerized to form cyclic olefin copolymers (COCs) []. COCs are a class of polymers known for their excellent optical properties, chemical resistance, and thermal stability, making them valuable in applications like optical devices, food packaging, and electronic components [].

Vinylcyclopentane is an organic compound with the molecular formula C7H12C_7H_{12} and a CAS number of 3742-34-5. It is characterized by a cyclopentane ring with a vinyl group (ethenyl) attached, making it a member of the cycloalkene family. This compound appears as a clear, colorless liquid and has a boiling point of approximately 97 °C, a melting point of -126.5 °C, and a density of 0.704 g/mL at 25 °C. Vinylcyclopentane is soluble in methanol and is considered highly flammable, necessitating careful handling and storage under controlled conditions (2-8 °C) to prevent ignition .

Typical for alkenes. Notably, it can undergo:

  • Hydration: Reacting with water in the presence of sulfuric acid produces 1-ethylcyclopentanol.
  • Polymerization: Under certain conditions, vinylcyclopentane can polymerize to form larger molecular structures.
  • Electrophilic Addition: The double bond in vinylcyclopentane makes it susceptible to electrophilic attack, leading to the formation of carbocations and subsequent rearrangements .

Vinylcyclopentane can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated cyclopentanes.
  • Catalytic Hydrogenation: Ethylene can be reacted over a nickel hydride catalyst to yield vinylcyclopentane.
  • Cyclization Reactions: Unsaturated oxyallyl cations can undergo cyclization to form vinylcyclopentane through specific reaction pathways .

Vinylcyclopentane has several applications across different fields:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals and materials.
  • Polymer Production: Due to its reactivity, it is used in producing polymers and copolymers.
  • Research: Vinylcyclopentane is utilized in academic and industrial research for studying reaction mechanisms and properties of cyclic compounds .

Interaction studies involving vinylcyclopentane primarily focus on its reactivity with electrophiles and nucleophiles due to its unsaturation. Research indicates that when protonated, it can produce secondary carbocations that may rearrange into more stable structures. This behavior is significant in understanding its reactivity patterns and potential applications in synthetic organic chemistry .

Vinylcyclopentane shares structural similarities with several other compounds, including:

CompoundMolecular FormulaKey Characteristics
CyclopenteneC5H8C_5H_8A simpler alkene with no substituents
1-HexeneC6H12C_6H_{12}A linear alkene used in polymerization
1-Vinyl-1-cyclohexeneC9H14C_9H_{14}A similar cyclic compound with additional carbon atoms

Uniqueness: Vinylcyclopentane's unique structure allows for specific reactivity patterns not observed in simpler alkenes or other cyclic compounds, making it valuable for specialized chemical synthesis and research applications .

Vinylcyclopentane, with the molecular formula C₇H₁₂ and molecular weight of 96.173 daltons, represents a significant synthetic target in organic chemistry due to its unique structural properties and versatile reactivity patterns [1]. The compound, also known as ethenylcyclopentane or cyclopentylethylene, serves as a crucial building block in various synthetic transformations and has attracted considerable attention from synthetic chemists [2]. This section comprehensively examines the principal synthetic methodologies employed for vinylcyclopentane preparation, focusing on catalytic cyclopropanation strategies and ring-opening polymerization techniques.

Catalytic Cyclopropanation Strategies

Catalytic cyclopropanation represents one of the most efficient and versatile approaches for vinylcyclopentane synthesis, offering high selectivity and functional group tolerance under relatively mild reaction conditions [3] [4]. These methodologies exploit the unique reactivity of cyclopropane rings and their propensity to undergo ring-opening reactions that can lead to cyclopentane formation through various rearrangement pathways [5] [6].

Transition Metal-Mediated Vinylcyclopropane Rearrangements

Transition metal-catalyzed vinylcyclopropane rearrangements constitute a fundamental approach to vinylcyclopentane synthesis, leveraging the ability of various metal complexes to activate cyclopropane carbon-carbon bonds and facilitate subsequent ring expansion reactions [3] [7]. These transformations typically proceed through oxidative addition mechanisms that cleave the strained cyclopropane ring, followed by rearrangement and reductive elimination steps to form the desired cyclopentane products [8].

Rhodium-Catalyzed Systems

Rhodium-based catalysts have demonstrated exceptional efficiency in promoting vinylcyclopropane rearrangements to cyclopentene derivatives, which can subsequently be converted to vinylcyclopentane through appropriate synthetic manipulations [9] [10]. The mechanistic pathway typically involves initial coordination of the rhodium center to the vinyl group, followed by oxidative insertion into the cyclopropane carbon-carbon bond to generate a rhodacyclopentene intermediate [11]. Research has shown that cationic rhodium complexes bearing phosphine ligands, such as [Rh(dppp)]SbF₆, exhibit remarkable catalytic activity for intramolecular [3+2] cycloaddition reactions of vinylcyclopropane substrates [12] [11].

The reaction conditions typically require temperatures ranging from room temperature to 100°C, with reaction times varying from 30 minutes to 12 hours depending on substrate complexity and catalyst loading [11]. Yields generally range from 70% to 95% for well-designed substrates, with excellent diastereoselectivity often observed [12].

Palladium-Catalyzed Transformations

Palladium catalysis offers complementary reactivity patterns for vinylcyclopropane rearrangements, particularly through [3+2] cycloaddition pathways that generate substituted cyclopentane derivatives [4] [13]. Palladium-catalyzed reactions typically proceed under milder conditions compared to rhodium systems, often requiring only 0.5-5 mol% catalyst loading at temperatures between 25°C and 80°C [13] [14].

Catalyst SystemTemperature (°C)Time (h)Yield (%)Diastereoselectivity
Pd(PPh₃)₄/Base602-475-927:1 to 15:1
[Pd(allyl)Cl]₂/L*401-680-9610:1 to 20:1
Pd(OAc)₂/Ligand803-870-885:1 to 12:1

Nickel-Catalyzed Mechanisms

Nickel-catalyzed vinylcyclopropane rearrangements represent an emerging area of research, offering unique selectivity patterns and the advantage of using an earth-abundant metal catalyst [15] [8]. Nickel(0) complexes bearing N-heterocyclic carbene ligands have shown particular promise for promoting vinylcyclopropane-cyclopentene rearrangements through multi-step oxidative addition, haptotropic shift, and reductive elimination pathways [8].

The reaction mechanism involves initial η²-coordination of the vinylcyclopropane substrate to the nickel center, followed by oxidative addition to form a vinylmetallacyclobutane intermediate [8]. This intermediate subsequently rearranges through an η¹-alkyl/η³-allyl species to form a metallacyclohexene, which undergoes reductive elimination to yield the cyclopentene product [8]. Temperature control is crucial, with optimal conditions typically requiring 60-100°C for efficient conversion [8].

Iron-Catalyzed Reactions

Iron catalysis has emerged as an attractive alternative for vinylcyclopropane transformations due to the low cost and environmental compatibility of iron-based systems [16] [17]. Iron-mediated preparation of vinylcyclopropanecarboxylates has been demonstrated through the addition of stabilized carbon nucleophiles to tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation complexes [17].

The synthetic protocol involves attack at the C2 position of the iron complex, generating tricarbonyl(pentenediyl)iron intermediates that undergo oxidation to afford vinylcyclopropanecarboxylates in good yields [17]. The relative stereochemistry about the cyclopropane ring typically reflects reductive elimination with retention of configuration, although bulky substituents can lead to ring closure with inversion at specific positions [17].

Cobalt-Catalyzed Processes

Cobalt-diphosphine catalysts have demonstrated the ability to promote intramolecular reactions between vinylcyclopropane and alkyne substrates, offering switchable [5+2] cycloaddition and homo-ene pathways depending on solvent selection [18]. In noncoordinating solvents such as 1,2-dichloroethane, [5+2] cycloaddition products are exclusively formed, while coordinating solvents like acetonitrile favor the homo-ene reaction pathway [18].

The reaction conditions typically employ 10 mol% CoBr₂ with 12 mol% diphosphine ligand and zinc dust as a reductant at temperatures ranging from 75°C to 120°C [18]. Highly enantioselective variants have been achieved using chiral diphosphine ligands, affording products with excellent enantiomeric excess values [18].

Gold(I)-Catalyzed Cyclopropanation of γ-Stannylated Propargyl Esters

Gold(I) catalysis has revolutionized the field of alkene cyclopropanation, particularly for the synthesis of vinylcyclopropane derivatives from γ-stannylated propargyl esters [19] [20]. These transformations exploit the unique ability of cationic gold(I) complexes to activate propargyl substrates through 1,2-acyloxy migration, generating gold carbenoid intermediates that undergo subsequent cyclopropanation with tethered alkenes [19].

Mechanistic Framework

The gold(I)-catalyzed cyclopropanation mechanism proceeds through initial coordination of the cationic gold complex to the alkyne functionality of the γ-stannylated propargyl ester [20]. This coordination activates the substrate toward nucleophilic attack by the ester oxygen, leading to a 1,2-acyloxy migration that generates a gold-stabilized vinyl cation intermediate [20]. The subsequent cyclopropanation step involves intramolecular attack of the tethered alkene on this electrophilic center, resulting in formation of the cyclopropane ring with concomitant elimination of the gold catalyst [19].

Substrate Scope and Selectivity

Research has demonstrated that γ-stannylated propargyl esters bearing various aromatic and aliphatic substituents can participate effectively in gold(I)-catalyzed cyclopropanation reactions [20]. The reaction shows remarkable diastereoselectivity, with the cis-geometry of alkenes being almost entirely retained in the cyclopropanation products [20]. This high level of stereocontrol makes the methodology particularly valuable for the synthesis of geometrically defined vinylcyclopropane derivatives.

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Yield (%)Diastereoselectivity
Aryl-substituted2-575-12065-92>95:5 cis
Alkyl-substituted3-780-10058-85>90:10 cis
Heteroaryl-substituted4-885-11062-88>93:7 cis

Catalyst Systems and Optimization

Optimal results are typically achieved using cationic gold(I) complexes bearing bulky phosphine ligands, such as [(Johnphos)Au(MeCN)]SbF₆ [21]. The choice of solvent significantly impacts reaction efficiency, with ethyl acetate proving superior to other common organic solvents for most substrate classes [21]. Temperature optimization reveals that reactions conducted at 75°C in ethyl acetate provide the best balance of yield and selectivity, avoiding both incomplete conversion at lower temperatures and decomposition pathways at higher temperatures [21].

The reaction typically requires 4-24 hours for complete conversion, depending on the electronic nature of the substrates and the steric environment around the reactive centers [19]. Electron-rich alkenes generally react faster than electron-poor counterparts, while steric hindrance around the propargyl ester can significantly slow the reaction rate [20].

Ring-Opening Polymerization Techniques

Ring-opening polymerization represents an alternative synthetic strategy for accessing vinylcyclopentane-containing materials, particularly through copolymerization processes that incorporate cyclopentene derivatives into polymer backbones followed by post-polymerization modifications [22] [23]. These methodologies are particularly valuable for materials science applications where controlled molecular architecture is essential [24].

Ethylene-Cyclopentane Copolymerization Mechanisms

Ethylene-cyclopentene copolymerization has emerged as a significant industrial process for producing specialized elastomers and thermoplastic materials with tailored properties [25] [26]. The copolymerization process typically employs metallocene catalysts that can accommodate the steric bulk of cyclopentene while maintaining high activity for ethylene incorporation [27].

Metallocene Catalyst Systems

The most effective catalysts for ethylene-cyclopentene copolymerization are bridged zirconocene complexes activated with methylaluminoxane as cocatalyst [25]. Non-bridged metallocene catalysts generally favor ethylene homopolymerization without significant cyclopentene incorporation, while bridged systems demonstrate the ability to produce copolymers containing cis-1,2-cyclopentane units through both 1,2-insertion and 1,3-insertion mechanisms [25] [26].

Among the tested catalysts, rac-ethylenebis(indenyl)zirconium dichloride provides copolymers with the highest cyclopentene content, achieving incorporation levels that vary depending on reaction conditions and comonomer feed ratios [25]. The copolymerization mechanism involves competitive coordination of ethylene and cyclopentene monomers to the active zirconocene center, with the relative incorporation rates governed by steric and electronic factors [26].

Reaction Conditions and Optimization

Temperature-rising elution fractionation studies have revealed that copolymers produced using specific zirconocene catalysts exhibit broad distributions of copolymer composition, indicating varying degrees of cyclopentene incorporation along the polymer chains [25]. Optimal polymerization conditions typically involve temperatures between 60°C and 120°C, with higher temperatures generally favoring increased cyclopentene incorporation due to enhanced monomer mobility and reduced steric constraints [28].

Catalyst SystemTemperature (°C)Pressure (MPa)CPE Content (mol%)Yield (kg/mol·h)
Et(Ind)₂ZrCl₂/MAO803.012-18850-1200
Me₂Si(Ind)₂ZrCl₂/MAO1002.58-14920-1400
(CpCH₂CH₂O)TiCl₂/MAO1203.515-22650-980

Mechanistic Considerations

The copolymerization mechanism involves several distinct insertion modes for cyclopentene incorporation [26]. The formation of 1,2-cis units results from the normal mode of addition of the growing polymer chain to the double bond of incoming cyclopentene monomer, following established patterns observed for other α-olefins [26]. In contrast, 1,3-cis units arise from isomerization reactions that occur as a consequence of 1,2-insertion followed by β-hydride abstraction and reinsertion processes [26].

The occurrence of 1,3-trans insertion represents a more complex mechanistic pathway that may involve coordination of cyclopentene in alternative binding modes or secondary rearrangement processes following initial incorporation [26]. These mechanistic insights have important implications for controlling copolymer microstructure and optimizing material properties for specific applications [28].

Half-Titanocene Systems

Half-titanocene catalysts, including (CpCH₂CH₂O)TiCl₂, (CpCH₂CH₂OCH₃)TiCl₃, and CpTiCl₃ activated with methylaluminoxane, have demonstrated the ability to incorporate cyclopentene into polyethylene matrices [26]. Carbon-13 nuclear magnetic resonance analysis reveals that these catalytic systems exhibit relatively low regiospecificity, resulting in complex copolymer microstructures with multiple types of cyclopentene incorporation [26].

The half-titanocene systems generally require higher activation temperatures and longer reaction times compared to their zirconocene counterparts, but offer complementary selectivity patterns that can be advantageous for specific applications [26]. The reduced symmetry of these catalysts appears to influence the coordination environment in ways that affect both the rate and selectivity of cyclopentene incorporation [27].

Radical-Mediated Intramolecular Cycloadditions

Radical-mediated cycloaddition reactions provide powerful synthetic routes to vinylcyclopentane derivatives through intramolecular processes that form five-membered rings with high efficiency and often excellent stereochemical control [12] [29]. These transformations typically exploit the radical-stabilizing properties of vinyl groups and the ring strain relief associated with cyclopropane opening [30].

Thiyl Radical-Promoted Reactions

Thiyl radicals have proven particularly effective for promoting intramolecular [3+2] cycloadditions that generate vinylcyclopentane derivatives [30] [29]. The reaction typically begins with thiyl radical attack on the vinyl group of a vinylcyclopropane substrate, leading to cyclopropane ring opening and formation of a carbon-centered radical intermediate [29]. This radical then undergoes intramolecular cyclization with a pendant alkene or alkyne to form the five-membered ring system [29].

The synthetic protocol employing dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with various alkenes in the presence of catalytic amounts of benzenethiol has demonstrated broad substrate scope and good functional group tolerance [29]. Reaction conditions typically involve heating the substrates at 60°C for 0.7 to 4 hours, depending on the electronic nature of the coupling partner [29].

Reaction Scope and Selectivity

The thiyl radical-promoted methodology shows excellent compatibility with various alkene types, including electron-rich vinyl ethers, electron-poor acrylates, and sterically hindered substrates [29]. Vinyl ethers generally provide the highest yields and selectivities, often exceeding 70% yield with diastereomeric ratios greater than 10:1 favoring the desired cyclopentane products [29].

Alkene TypeTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Butyl vinyl ether600.78265:35
Methyl methacrylate251671100:0
Trimethylsilyl enol ether6036581:19
Diethyl vinyl phosphonate60279-
Vinyl acetate6037480:20

Mechanistic Insights

The radical-mediated cycloaddition mechanism involves several key elementary steps that determine the overall efficiency and selectivity of the transformation [30]. Initial thiyl radical addition to the vinyl group occurs regioselectively at the terminal carbon, generating a secondary radical that benefits from stabilization by the adjacent cyclopropane ring [29]. The subsequent cyclopropane opening is driven by relief of ring strain and results in formation of a primary radical that is appropriately positioned for intramolecular attack on the pendant alkene [30].

The cyclization step typically occurs through a chair-like transition state that minimizes steric interactions between the developing ring and existing substituents [29]. This conformational preference accounts for the high diastereoselectivity observed in many cases, particularly when the alkene component bears sterically demanding substituents that can direct the approach trajectory [30].

Alternative Radical Initiators

While thiyl radicals represent the most extensively studied class of initiators for these transformations, other radical species have shown promise for specific substrate combinations [31]. Triphenyltin radicals have demonstrated comparable reactivity patterns and often provide complementary selectivity profiles, particularly for substrates bearing sensitive functional groups that might be incompatible with sulfur-containing reagents [29].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3742-34-5

Dates

Modify: 2023-08-15

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